molecular formula C19H25NO7 B3098022 4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-72-5

4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3098022
CAS No.: 1326814-72-5
M. Wt: 379.4 g/mol
InChI Key: JKSXFHYNJOPVLX-UHFFFAOYSA-N
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Description

This compound belongs to the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core and a benzoyl substituent. The 3,4,5-trimethoxybenzoyl group introduces three electron-donating methoxy groups at the meta and para positions of the aromatic ring, significantly influencing its physicochemical and biological properties.

Properties

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(21)20-13(18(22)23)11-27-19(20)7-5-4-6-8-19/h9-10,13H,4-8,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSXFHYNJOPVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142601
Record name 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 4-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326814-72-5
Record name 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 4-(3,4,5-trimethoxybenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326814-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid, 4-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Trimethoxybenzoyl Intermediate: The trimethoxybenzoyl group can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the corresponding acid chloride.

    Construction of the Oxa-Azaspirodecane Ring: The oxa-azaspirodecane ring system can be constructed through a series of cyclization reactions involving suitable amines and diols.

    Coupling Reaction: The final step involves coupling the trimethoxybenzoyl intermediate with the oxa-azaspirodecane ring system under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethoxybenzoyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure and potential applications in various scientific fields. This compound is characterized by the presence of a trimethoxybenzoyl group and has been studied for its biological activities, particularly in medicinal chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may possess anti-cancer , anti-inflammatory , and antimicrobial properties:

  • Anti-cancer Activity : Studies have shown that the compound can inhibit cancer cell proliferation. For instance, derivatives of similar spirocyclic compounds demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MDA-MB-231) cells .
  • Anti-inflammatory Effects : The trimethoxybenzoyl group is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Research has indicated effective minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows chemists to explore various modification reactions:

  • Substitution Reactions : The compound can undergo substitution reactions at the trimethoxybenzoyl group to introduce diverse functional groups, which can lead to new derivatives with tailored properties.
  • Cyclization Reactions : The spirocyclic framework allows for further cyclization reactions that can yield novel compounds with potential biological activities.

Case Study 1: Antitumor Activity

A research study synthesized derivatives of 1-oxa-4-azaspiro[4.5]decane compounds and evaluated their antitumor activities against several cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting promising candidates for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of spirocyclic compounds similar to this compound. The findings reported that certain derivatives showed MIC values below 0.25 μg/mL against multidrug-resistant bacterial strains, highlighting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-cancer activity through the inhibition of tubulin polymerization or anti-inflammatory effects by modulating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and applications.

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Fluorobenzoyl)-... 4-Fluoro C₁₆H₁₈FNO₄ 307.32 High lipophilicity; research use
4-(4-Chlorobenzoyl)-8-methyl-... 4-Chloro, 8-methyl C₁₇H₂₀ClNO₄ ~341.8 (estimated) Agrochemical intermediates
4-(2,4,6-Trimethylbenzoyl)-... 2,4,6-Trimethyl C₁₉H₂₅NO₄ 331.40 Discontinued; limited data
4-(2,4-Difluorobenzoyl)-... 2,4-Difluoro C₁₆H₁₇F₂NO₄ 325.31 High halogen density; synthetic use
4-(3-Chlorobenzoyl)-... 3-Chloro C₁₆H₁₈ClNO₄ 323.77 Lab-scale availability (98% purity)
4-(3-Methoxybenzoyl)-8-methyl-... 3-Methoxy, 8-methyl C₁₈H₂₃NO₅ 333.38 Polar substituent; stability studies
Target Compound (hypothetical non-methylated) 3,4,5-Trimethoxy ~C₁₉H₂₅NO₇* ~385.40 (estimated) Potential bioactive applications Extrapolated
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-... 3,4,5-Trimethoxy, 8-Me Not provided Not provided Specialty chemical (discontinued)

*Estimated based on structural analogs.

Biological Activity

4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound notable for its spirocyclic structure, which contributes to its unique biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Synthesis

The compound is characterized by the presence of a trimethoxybenzoyl group, an oxa-azaspirodecane ring, and a carboxylic acid functional group. The synthesis typically involves multiple steps:

  • Formation of the Trimethoxybenzoyl Intermediate : Reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the acid chloride.
  • Construction of the Oxa-Azaspirodecane Ring : Cyclization reactions involving suitable amines and diols.
  • Coupling Reaction : Final coupling of the trimethoxybenzoyl intermediate with the oxa-azaspirodecane ring system under specific conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial for its anti-cancer properties, as it disrupts the mitotic spindle formation necessary for cell division.
  • Modulation of Signaling Pathways : The compound may influence inflammatory pathways, thereby exerting anti-inflammatory effects .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Melanoma Cells : The compound demonstrated effective inhibition of growth in melanoma cell lines with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting pathways involved in inflammatory responses. This suggests its applicability in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development .

Research Findings and Case Studies

A summary of key research findings is provided below:

Study FocusFindingsReference
Anticancer ActivitySignificant antiproliferative activity against melanoma cell lines; IC50 values comparable to standard treatments.
Anti-inflammatory EffectsModulation of cytokine production; potential applications in treating inflammatory diseases.
Antimicrobial ActivityEffective against various bacterial strains; further studies needed to confirm efficacy.

Q & A

Basic: How can researchers optimize the synthetic yield of this spirocyclic compound, given its structural complexity?

Methodological Answer:
The synthesis of spirocyclic compounds often requires precise control over reaction conditions. For example, copper-catalyzed oxidative amidation (as described for triazole-spirodienone conjugates) can be adapted by using β-NH–imidazole derivatives to stabilize intermediates . Key parameters include:

  • Temperature: Maintain 45°C for optimal cyclization (as demonstrated in triazine derivative synthesis) .
  • Catalyst Loading: Use 10 mol% Cu(II) to balance reaction speed and byproduct formation .
  • Protection/Deprotection: Introduce tert-butyl or benzyloxy groups (e.g., 4-[(benzyloxy)carbonyl]-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid) to prevent unwanted side reactions during ring closure .

Table 1: Optimization Parameters for Spirocyclic Synthesis

ParameterOptimal RangeEvidence Source
Reaction Temperature40–50°C
Catalyst (Cu) Loading5–10 mol%
Protecting GroupBenzyloxy/tert-Butyl

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. enzyme inhibition)?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. For example:

  • Assay Design: The compound’s anticancer activity in combination with taxanes (as in the patent) may depend on synergistic effects not observed in isolated enzyme assays .
  • Structural Differentiation: Compare with analogs like 4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, where nitro groups alter electronic properties and bioactivity .
  • Validation: Use orthogonal assays (e.g., cell viability + target-specific inhibition) to confirm mechanisms. For instance, combine LC-MS analysis (as in drug impurity studies) with crystallography to verify binding modes .

Basic: What are the best practices for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned data or high-resolution structures .
  • NMR Analysis: Assign peaks using 2D techniques (e.g., COSY, NOESY). For example, the 1H NMR of a related triazine derivative (δ 3.76–7.29 ppm) highlights methoxy and aromatic protons, critical for confirming substituent positions .
  • Chiral HPLC: Employ columns like Purospher®STAR for enantiomeric separation, especially if synthetic routes introduce racemic mixtures .

Advanced: How to investigate the role of the 3,4,5-trimethoxybenzoyl group in target binding?

Methodological Answer:

  • Computational Modeling: Perform docking studies using the crystal structure of related spiro compounds (e.g., 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) to map hydrophobic interactions .
  • SAR Studies: Synthesize analogs replacing trimethoxy groups with halogen or nitro substituents (e.g., 4-(2-Chloro-5-nitrobenzoyl) derivatives) and compare IC50 values .
  • Crystallographic Validation: Co-crystallize the compound with its target (e.g., kinase enzymes) using SHELXPRO for structure refinement .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use Chromolith columns for high-throughput analysis, detecting impurities at <0.1% levels .
  • Elemental Analysis: Validate elemental composition (e.g., C16H19NO6 for a related spiro compound) to confirm synthetic accuracy .
  • Thermogravimetric Analysis (TGA): Monitor decomposition profiles (e.g., m.p. 180–182°C for triazine derivatives) to identify solvent residues .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug Design: Introduce carboxylic acid esters (e.g., methyl or ethyl esters) to enhance lipophilicity, as seen in 8-propyl-1-oxa-4,8-diazaspiro derivatives .
  • Nanoparticle Formulation: Use PEGylation strategies, validated in studies on similar spiro compounds for improved cellular uptake .
  • Co-solvent Systems: Optimize DMSO/PBS ratios (e.g., 10% DMSO) while ensuring stability via NMR monitoring .

Basic: What are the key considerations for scaling up synthesis from mg to gram scale?

Methodological Answer:

  • Reactor Design: Use flow chemistry to manage exothermic reactions (e.g., copper-catalyzed steps) .
  • Purification: Replace column chromatography with recrystallization (e.g., hexane/EtOH mixtures) for cost-effective scalability .
  • Yield Tracking: Implement in-line FTIR to monitor reaction progress and minimize intermediate degradation .

Advanced: How to elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, analyzing products via LC-MS .
  • Metabolite Identification: Use liver microsome assays paired with high-resolution MS to detect phase I/II metabolites .
  • Stability-Indicating Methods: Develop validated HPLC protocols (e.g., 90:10 acetonitrile/water) to quantify degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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